(1-Benzyl-3-fluoro-3-piperidyl)methanamine
Description
(1-Benzyl-3-fluoro-3-piperidyl)methanamine is a synthetic organic compound with the molecular formula C13H19FN2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a fluorine atom and a methanamine group
Properties
IUPAC Name |
(1-benzyl-3-fluoropiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUWSZENOUOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678329 | |
| Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185749-68-1 | |
| Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-fluoro-3-piperidyl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-fluoro-3-piperidyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Benzyl-3-fluoro-3-piperidyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-fluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-methylpiperidyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.
(1-Benzyl-3-chloropiperidyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(1-Benzyl-3-hydroxypiperidyl)methanamine: Similar structure but with a hydroxyl group instead of a fluorine atom.
Biological Activity
Overview
(1-Benzyl-3-fluoro-3-piperidyl)methanamine, with the CAS number 1185749-68-1, is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes.
Key Mechanisms:
- Nicotinic Receptor Modulation: The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic effects in cognitive disorders.
- Anti-inflammatory Activity: Research indicates that related piperidine derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties: Compounds in this class have demonstrated antioxidant effects, protecting cells from oxidative stress .
Pharmacological Properties
The pharmacological profile of this compound includes several notable activities:
| Property | Description |
|---|---|
| Antioxidant Activity | Exhibits protective effects against oxidative damage. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, potentially useful in treating inflammatory diseases. |
| Neuroprotective Effects | May enhance cognitive function through modulation of cholinergic signaling. |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Cognitive Enhancement: A study demonstrated that piperidine derivatives could improve cognitive performance in animal models by enhancing cholinergic transmission .
- Cancer Therapy: Research indicated that certain piperidine compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Inflammatory Diseases: Investigations into the anti-inflammatory properties of piperidine derivatives revealed their ability to reduce inflammation markers in vitro and in vivo models .
Comparative Analysis
When compared to other compounds within its class, this compound exhibits unique characteristics due to its fluorine substitution and benzyl group. This structural configuration may enhance its binding affinity and selectivity towards specific biological targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substitution; benzyl group | Modulates neurotransmission; anti-inflammatory |
| Methyl Nicotinate | Simple ester derivative | Limited functionalization; basic lipid modulation |
| Ethyl Nicotinate | Lacks Boc protection | Less versatile; basic lipid modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
